Cas no 2680673-21-4 (5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid)

5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid
- EN300-28288406
- 2680673-21-4
- 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid
-
- インチ: 1S/C9H13N3O6S/c1-6(13)11-8-7(9(14)15)5-10-12(8)3-4-18-19(2,16)17/h5H,3-4H2,1-2H3,(H,11,13)(H,14,15)
- InChIKey: ILQRQHCXZMLSHY-UHFFFAOYSA-N
- ほほえんだ: S(C)(=O)(=O)OCCN1C(=C(C(=O)O)C=N1)NC(C)=O
計算された属性
- せいみつぶんしりょう: 291.05250632g/mol
- どういたいしつりょう: 291.05250632g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 445
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.8
- トポロジー分子極性表面積: 136Ų
5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28288406-10.0g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 10.0g |
$2331.0 | 2025-03-19 | |
Enamine | EN300-28288406-2.5g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 2.5g |
$1063.0 | 2025-03-19 | |
Enamine | EN300-28288406-0.5g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 0.5g |
$520.0 | 2025-03-19 | |
Enamine | EN300-28288406-5g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 5g |
$1572.0 | 2023-09-08 | ||
Enamine | EN300-28288406-0.05g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 0.05g |
$455.0 | 2025-03-19 | |
Enamine | EN300-28288406-0.1g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 0.1g |
$476.0 | 2025-03-19 | |
Enamine | EN300-28288406-1g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 1g |
$541.0 | 2023-09-08 | ||
Enamine | EN300-28288406-1.0g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 1.0g |
$541.0 | 2025-03-19 | |
Enamine | EN300-28288406-0.25g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 0.25g |
$498.0 | 2025-03-19 | |
Enamine | EN300-28288406-5.0g |
5-acetamido-1-[2-(methanesulfonyloxy)ethyl]-1H-pyrazole-4-carboxylic acid |
2680673-21-4 | 95.0% | 5.0g |
$1572.0 | 2025-03-19 |
5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid (CAS No. 2680673-21-4)
5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2680673-21-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in medicinal chemistry. The presence of multiple functional groups, including an acetamido moiety, a methanesulfonyloxy substituent, and a carboxylic acid group, makes this molecule a versatile scaffold for drug discovery and development.
The acetamido group (–NHCOCH₃) introduces a polar amide functionality, which is commonly found in biologically active molecules due to its ability to form hydrogen bonds and interact with biological targets. This feature enhances the solubility and bioavailability of the compound, making it an attractive candidate for further pharmacological investigation. Additionally, the methanesulfonyloxy group (–SO₂CH₃) contributes to the compound's electronic properties and can serve as a site for further derivatization, allowing chemists to modulate its reactivity and biological profile.
The carboxylic acid group (–COOH) at the 4-position of the pyrazole ring provides another handle for chemical manipulation, enabling the formation of esters, amides, or salts that could improve pharmacokinetic properties. The overall structure of 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid suggests potential applications in the design of novel therapeutic agents targeting various diseases.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole derivatives in drug discovery. Pyrazoles are known for their ability to interact with enzymes and receptors due to their rigid bicyclic framework and diverse functional group compatibility. For instance, studies have demonstrated that pyrazole-based compounds exhibit anti-inflammatory, antimicrobial, anticancer, and anti-diabetic properties. The specific arrangement of functional groups in 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid may confer unique pharmacological activities that warrant further exploration.
In particular, the combination of an acetamido group and a methanesulfonyloxy moiety has been explored in several drug candidates for their ability to enhance binding affinity and selectivity. These functional groups can modulate electronic distributions and steric interactions within biological targets, leading to improved drug efficacy. The carboxylic acid functionality further expands the possibilities for chemical modifications, such as conjugation with other bioactive molecules or incorporation into prodrug formulations.
Current research in pharmaceutical chemistry emphasizes the development of multifunctional compounds that can address complex diseases more effectively than single-target agents. 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid fits into this paradigm due to its structural complexity and potential for diverse biological interactions. Its pyrazole core provides a stable scaffold for drug design, while the appended functional groups offer opportunities for fine-tuning its pharmacological properties.
One area of interest is the use of pyrazole derivatives as scaffolds for kinase inhibitors. Kinases are critical enzymes involved in many cellular processes, including cell growth, differentiation, and metabolism. Dysregulation of kinase activity is associated with numerous diseases, particularly cancer. The rigid structure of pyrazoles allows for precise alignment with kinase active sites, while functional groups like amides and sulfoxides can enhance binding interactions. Preliminary studies suggest that compounds like 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid may exhibit inhibitory effects on certain kinases, making them promising candidates for further development.
Another promising application lies in its potential as an intermediate in the synthesis of more complex bioactive molecules. The presence of multiple reactive sites—such as the carboxylic acid group for esterification or amidation, and the methanesulfonyloxy moiety for nucleophilic substitution—makes this compound a valuable building block for medicinal chemists. By modifying these functional groups or incorporating additional substituents, researchers can generate libraries of derivatives with tailored biological activities.
The synthesis of 5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid also presents an opportunity to explore novel synthetic methodologies. The preparation of heterocyclic compounds often involves multi-step reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions or organometallic chemistry could be employed to construct the pyrazole core efficiently. Additionally, modern computational methods can aid in predicting reaction outcomes and designing efficient synthetic routes.
In conclusion,5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid (CAS No. 2680673-21-4) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups positions it as a versatile scaffold for drug discovery efforts targeting various therapeutic areas. As research continues to uncover new applications for pyrazole derivatives,5-acetamido-1-2-(methanesulfonyloxy)ethyl-1H-pyrazole-4-carboxylic acid is likely to play an important role in developing next-generation therapeutics.
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